6-Methylimidazo[1,5-c]pyrimidin-5(6H)-one
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Overview
Description
6-Methylimidazo[1,5-c]pyrimidin-5(6H)-one is a heterocyclic aromatic compound that belongs to the class of imidazo[1,5-c]pyrimidines. These compounds are known for their unique chemical structures and versatile applications in various fields, including materials science, pharmaceuticals, and optoelectronics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylimidazo[1,5-c]pyrimidin-5(6H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. Common synthetic methodologies include:
Multicomponent Reactions: These reactions involve the combination of three or more reactants to form the desired heterocyclic compound in a single step.
Condensation Reactions: These reactions involve the formation of a bond between two molecules with the elimination of a small molecule, such as water.
Intramolecular Cyclizations: These reactions involve the formation of a ring structure within a single molecule.
Industrial Production Methods: Industrial production methods for this compound often involve scalable synthetic routes that can be optimized for high yield and purity. These methods may include continuous flow synthesis and automated reaction systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 6-Methylimidazo[1,5-c]pyrimidin-5(6H)-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .
Scientific Research Applications
6-Methylimidazo[1,5-c]pyrimidin-5(6H)-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Methylimidazo[1,5-c]pyrimidin-5(6H)-one involves its interaction with specific molecular targets and pathways. These interactions may include:
Binding to Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Interaction with DNA: The compound may intercalate into DNA, affecting gene expression and cellular functions.
Modulation of Signaling Pathways: The compound may influence signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
6-Methylimidazo[1,5-c]pyrimidin-5(6H)-one can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidine: Known for its wide range of applications in medicinal chemistry and drug development.
Imidazo[1,5-a]pyridine: Recognized for its versatility and unique optical properties.
Pyrimido[4,5-c]pyridazine: Studied for its potential use in various chemical and biological applications.
The uniqueness of this compound lies in its specific chemical structure and the diverse range of reactions it can undergo, making it a valuable compound for various scientific research and industrial applications.
Biological Activity
6-Methylimidazo[1,5-c]pyrimidin-5(6H)-one is a heterocyclic compound that belongs to the imidazo[1,5-c]pyrimidine family. This class of compounds has garnered attention due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. Understanding the biological activity of this compound can provide insights into its potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₈N₄O, with a molecular weight of approximately 164.17 g/mol. The compound features a methyl group attached to an imidazole ring fused with a pyrimidine structure. This unique configuration contributes to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that derivatives of imidazo[1,5-c]pyrimidines exhibit significant biological activities. Some key findings regarding the biological activity of this compound include:
- Antimicrobial Activity : Studies have shown that related compounds possess moderate antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with nucleic acid synthesis or inhibition of key enzymes .
- Antiviral Properties : Certain derivatives have been evaluated for antiviral activity against a range of viral types. Although many did not show significant activity, some nucleoside mimetics based on imidazo[1,2-c]pyrimidine structures exhibited potential against cytomegalovirus (CMV) .
- Anticancer Activity : Compounds within this class have been reported to inhibit cancer cell proliferation. For instance, modifications to the structure can enhance antiproliferative effects against specific cancer cell lines .
The biological mechanisms associated with this compound are primarily linked to:
- Enzyme Inhibition : Many imidazo[1,5-c]pyrimidines act as inhibitors for various enzymes involved in cellular processes.
- Nucleic Acid Interference : The structure allows for interactions with nucleic acids, potentially disrupting replication and transcription processes in pathogens and cancer cells.
Comparative Biological Activity
To illustrate the diversity within the imidazo-pyrimidine family, a comparison table is provided below:
Compound Name | Structure Type | Key Features | Biological Activity |
---|---|---|---|
This compound | Imidazo[1,5-c]pyrimidine | Methyl substitution | Antimicrobial, antiviral |
7-Methyl-2-(4-nitrophenyl)imidazo[1,2-c]pyrimidin-5(6H)-one | Imidazo[1,2-c]pyrimidine | Nitro group present | Moderate antibacterial |
3-Amino-6-methylimidazo[1,2-b]pyridine | Imidazo[1,2-b]pyridine | Amino substitution | Varying biological properties |
Case Studies
Several studies have highlighted the potential of imidazo[1,5-c]pyrimidines in various therapeutic contexts:
- Antimicrobial Evaluation : A study utilizing the agar well diffusion method revealed that derivatives showed moderate activity against S. aureus and E. coli, indicating their potential as antibacterial agents .
- Antiviral Screening : Nucleoside mimetics derived from imidazo[1,2-c]pyrimidines were tested against multiple viral strains in cell cultures. While most showed limited activity due to substrate recognition issues by viral kinases, one compound demonstrated anti-CMV activity albeit at toxic concentrations .
- Cancer Cell Proliferation Inhibition : Research focused on the structure-activity relationship (SAR) of modified imidazo-pyrimidines indicated that specific substitutions significantly enhanced antiproliferative effects against lung cancer cell lines .
Properties
Molecular Formula |
C7H7N3O |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
6-methylimidazo[1,5-c]pyrimidin-5-one |
InChI |
InChI=1S/C7H7N3O/c1-9-3-2-6-4-8-5-10(6)7(9)11/h2-5H,1H3 |
InChI Key |
JBGUSEJUSZFTII-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=CN=CN2C1=O |
Origin of Product |
United States |
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